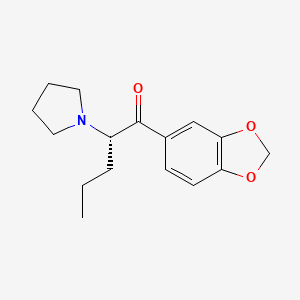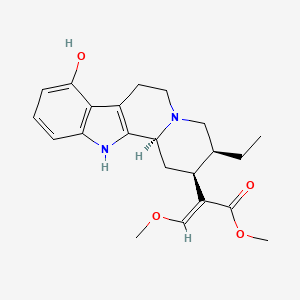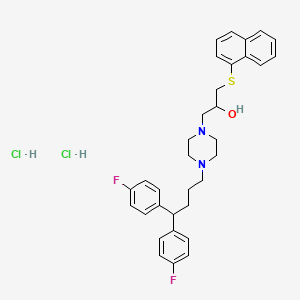
11-Deoxy-20-hydroxy methylprednisolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid with significant pharmacological properties. It is structurally related to prednisolone and is used in various therapeutic applications due to its anti-inflammatory and immunosuppressive effects .
準備方法
The synthesis of 11-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide opening, and protection of keto groups. Industrial production methods often utilize a combination of chemical and biotechnological approaches to achieve high yields and purity .
Oxidation: The initial step involves the oxidation of diosgenin using chromium trioxide (CrO3).
Epoxide Opening: The epoxide at positions 16-17 is opened, and the bromine at position 16 is removed.
Protection of Keto Groups: The 3 and 20-keto groups are protected as ethylene ketal groups.
化学反応の分析
11-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like CrO3.
Reduction: Involves the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation and other substitution reactions can be performed under specific conditions.
Major products formed from these reactions include various hydroxylated and ketone derivatives, which are crucial intermediates in the synthesis of other corticosteroids.
科学的研究の応用
11-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune conditions.
Industry: Utilized in the production of pharmaceutical formulations.
作用機序
The mechanism of action of 11-Deoxy-20-hydroxy methylprednisolone involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets include various cytokines and inflammatory mediators.
類似化合物との比較
11-Deoxy-20-hydroxy methylprednisolone is compared with other corticosteroids such as:
Prednisolone: Similar in structure but differs in specific hydroxylation patterns.
11-Deoxycortisol: An endogenous glucocorticoid with less potency than cortisol.
Methylprednisolone: Widely used in clinical settings for its potent anti-inflammatory effects.
These compounds share similar core structures but differ in their specific functional groups, leading to variations in their pharmacological properties and therapeutic applications.
特性
CAS番号 |
112925-32-3 |
|---|---|
分子式 |
C22H32O4 |
分子量 |
360.5 g/mol |
IUPAC名 |
(6S,8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4,7,11,13,15-17,19,23,25-26H,5-6,8-10,12H2,1-3H3/t13-,15+,16-,17-,19?,20+,21-,22-/m0/s1 |
InChIキー |
WVRNWTZUTREBFN-IXDJXPLESA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
正規SMILES |
CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




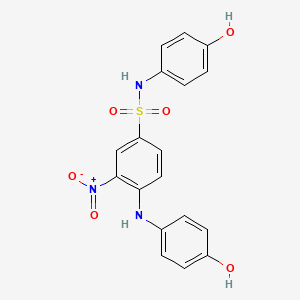
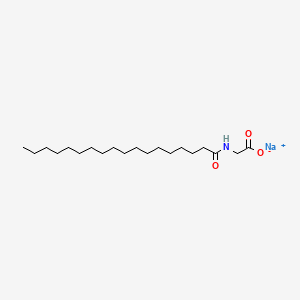
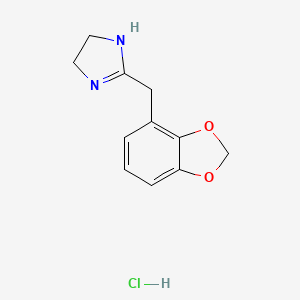
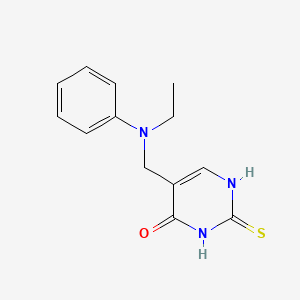
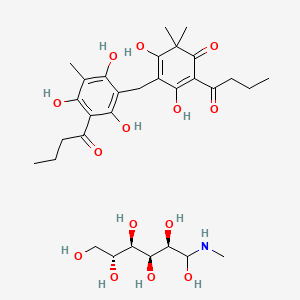
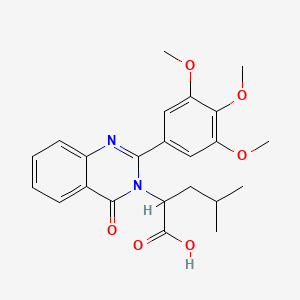
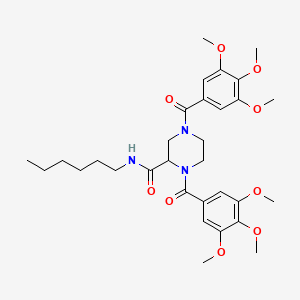
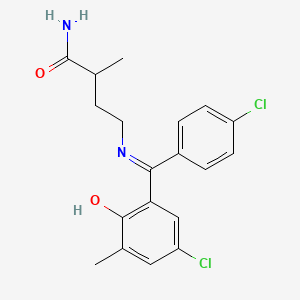
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
